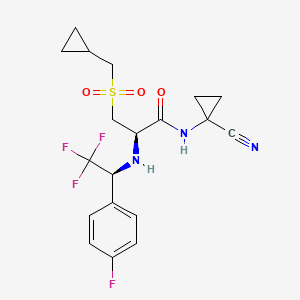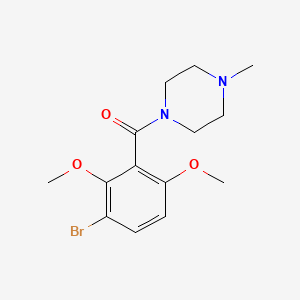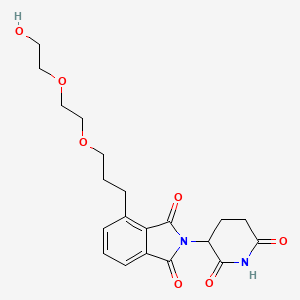
Thalidomide-C3-PEG2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-C3-PEG2-OH is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in the treatment of multiple myeloma and other cancers. This compound is a functionalized compound that incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability.
準備方法
The synthesis of Thalidomide-C3-PEG2-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a series of reactions involving phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. The reaction conditions typically involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the thalidomide and the PEG linker .
化学反応の分析
Thalidomide-C3-PEG2-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thalidomide moiety can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .
科学的研究の応用
Thalidomide-C3-PEG2-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of thalidomide derivatives on cellular processes. In medicine, this compound is being investigated for its potential use in targeted drug delivery systems, particularly in the treatment of cancer. The PEG linker enhances the solubility and bioavailability of the compound, making it a promising candidate for drug development .
作用機序
The mechanism of action of Thalidomide-C3-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in the proliferation of cancer cells. By targeting these transcription factors, this compound exerts its anti-proliferative effects, making it an effective treatment for multiple myeloma and other cancers .
類似化合物との比較
Thalidomide-C3-PEG2-OH is similar to other thalidomide derivatives, such as Thalidomide-NH-PEG2-COOH and Thalidomide-O-PEG2-NHS ester. These compounds also incorporate PEG linkers to enhance their solubility and bioavailability. this compound is unique in its specific PEG linker structure, which may confer different pharmacokinetic properties and biological activities. The PEG linker in this compound is designed to improve its stability and reduce its immunogenicity, making it a promising candidate for further development .
特性
分子式 |
C20H24N2O7 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,2,4,6-12H2,(H,21,24,25) |
InChIキー |
LESPYKJOKSFMDH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


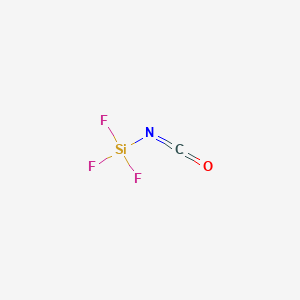
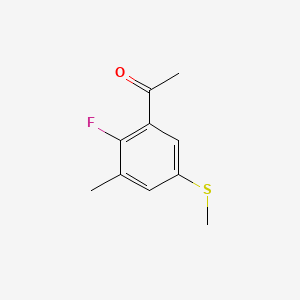
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)

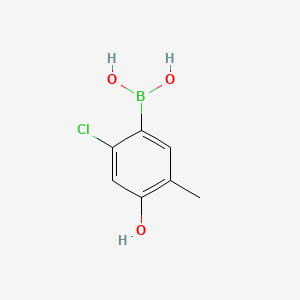
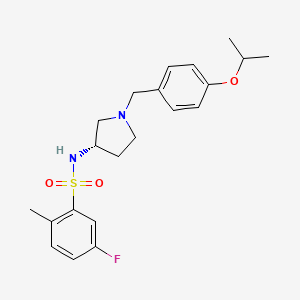
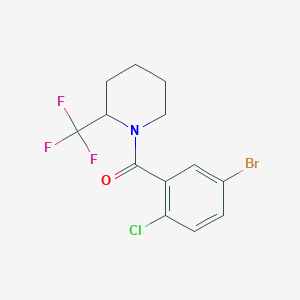
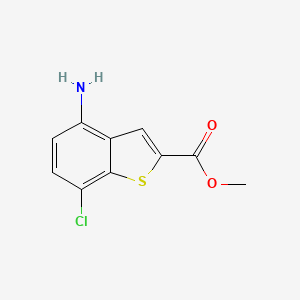
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
